molecular formula C13H14N2O B8439103 1-Nitroso-N-(propan-2-yl)naphthalen-2-amine CAS No. 76145-77-2

1-Nitroso-N-(propan-2-yl)naphthalen-2-amine

Cat. No. B8439103
M. Wt: 214.26 g/mol
InChI Key: MKYOFTLNDYYJKP-UHFFFAOYSA-N
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Patent
US04435417

Procedure details

The starting N-isopropyl-1-nitroso-2-naphthaleneamine is prepared through reaction of 1-nitroso-2-naphthol with isopropylamine according to the method described in J. Am. Chem. Soc. 70, 2415 (1948).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1O)=[O:2].[CH:14]([NH2:17])([CH3:16])[CH3:15]>>[CH:14]([NH:17][C:4]1[CH:5]=[CH:6][C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[N:1]=[O:2])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=C(C2=CC=CC=C2C=C1)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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